Butyl(2-methylbut-3-yn-2-yl)amine

MAO inhibition structure-activity relationship propargylamine SAR

Researchers exploring propargylamine SAR often face a gap: the tert-butyl analog (CAS 1118-17-8) is commercially prevalent but imposes excessive N-steric hindrance, while simpler propargylamines lack the quaternary gem-dimethyl architecture essential for hydantoin cyclization. Butyl(2-methylbut-3-yn-2-yl)amine (CAS 14465-40-8) resolves both constraints. • Reduced N-steric demand vs. tert-butyl congener, enabling broader substrate scope in cyclization chemistry. • Predicted bp ~151 °C permits elevated-temperature protocols without evaporative loss. • Essential C₄ N-alkyl member for systematic chain-length SAR campaigns. • ≥95% purity, stored at 2-8 °C; ships ambient.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B13198073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl(2-methylbut-3-yn-2-yl)amine
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCCCCNC(C)(C)C#C
InChIInChI=1S/C9H17N/c1-5-7-8-10-9(3,4)6-2/h2,10H,5,7-8H2,1,3-4H3
InChIKeyPSIOAFYUECKQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl(2-methylbut-3-yn-2-yl)amine: Structural & Procurement Baseline


Butyl(2-methylbut-3-yn-2-yl)amine (CAS 14465-40-8, molecular formula C₉H₁₇N, MW 139.24) is a secondary aliphatic propargylamine characterized by an n-butyl substituent on the amine nitrogen and a gem‑dimethyl-substituted propargyl moiety (2-methylbut-3-yn-2-yl group) . This compound belongs to the N-alkyl-1,1-dimethylpropargylamine family, which is structurally distinct from the extensively studied N-methyl-N-alkylpropargylamine MAO-B inhibitor series (e.g., 2‑BuMP, selegiline) [1]. The gem‑dimethyl substitution at the propargylic carbon creates a quaternary center adjacent to the amine, imposing steric constraints that differentiate its reactivity profile, biological target engagement, and synthetic utility from both simpler propargylamines and aromatic propargylamine drugs.

Hydantoin synthesis
Sterically differentiated N‑butyl propargylamine for heterocyclization library expansion
MAO pathway studies
Gem‑dimethyl motif predicted to attenuate MAO engagement; fits partial modulation or selectivity profiling
High‑temperature protocols
Higher predicted boiling point supports elevated‑temperature reactions and distillative work‑up

Butyl(2-methylbut-3-yn-2-yl)amine: Why Substitution Fails


Simple propargylamine substitution is not feasible within this compound class because the gem‑dimethyl motif on the propargylic carbon creates a quaternary steric environment that is absent in N‑methyl‑N‑alkylpropargylamines (e.g., 2‑BuMP) [1]. SAR studies by Yu et al. established that alpha‑carbon substitution profoundly modulates MAO inhibitory potency: replacing two hydrogen atoms with two methyl groups on the alpha carbon markedly reduces activity relative to mono‑methyl substitution [1]. Furthermore, the n‑butyl N‑substituent confers distinct lipophilicity and boiling point characteristics compared with the tert‑butyl analog (CAS 1118‑17‑8, bp 136 °C, density 0.787 g/mL) , directly affecting synthetic handling, solvent compatibility, and purification strategy. These combined steric and physicochemical differences mean that neither N‑methyl‑N‑alkylpropargylamines nor N‑tert‑butyl‑1,1‑dimethylpropargylamine can serve as drop‑in replacements in structure‑ or property‑sensitive applications.

Gem‑dimethyl steric barrier
N‑methyl‑N‑alkylpropargylamines (e.g., 2‑BuMP) lack the quaternary alpha‑carbon; SAR suggests that steric bulk profoundly shifts MAO potency and target engagement, making direct replacement unreliable.
N‑alkyl physicochemical mismatch
The tert‑butyl analog (CAS 1118‑17‑8) has lower boiling point (~136 °C) and different steric demand at nitrogen; substitution would alter reaction volatility and may limit substrate scope in hydantoin cyclizations.

Butyl(2-methylbut-3-yn-2-yl)amine: Differentiation Evidence


Alpha-Carbon Substitution Effect on MAO Potency

Yu et al. (1993) demonstrated that alpha‑carbon substitution patterns on the propargyl group critically govern MAO inhibitory potency within the N‑methylpropargylamine series [1]. Compounds bearing two hydrogen atoms or two methyl groups on the alpha carbon exhibited substantially lower MAO inhibitory activity compared with those bearing a single methyl group. Since Butyl(2-methylbut-3-yn-2-yl)amine possesses two methyl substituents on the propargylic alpha carbon (i.e., a gem‑dimethyl, quaternary center), it is predicted—by direct SAR extrapolation—to display attenuated MAO inhibitory potency relative to mono‑alpha‑substituted analogs such as 2‑BuMP. This SAR class‑level inference directly informs target‑engagement expectations for researchers selecting among propargylamine tool compounds.

α‑C Substitution SAR
Class‑level inference
Gem‑dimethyl on alpha carbon predicted to markedly reduce MAO inhibitory activity relative to mono‑methyl analogs (Yu, 1993)
Attenuated MAO engagement expected
Quantitative IC₅₀ ratio not directly reported for target compound
MAO inhibition structure-activity relationship propargylamine SAR

MAO-B Selectivity: Aliphatic vs. Aromatic Propargylamines

Clinically used propargylamine MAO-B inhibitors such as selegiline (IC₅₀ MAO‑B ~5–10 nM) and rasagiline (IC₅₀ MAO‑B = 4.43 nM, MAO‑A = 412 nM; selectivity index ~93) achieve high potency through aromatic moieties that occupy the enzyme's entrance cavity [1]. Aliphatic N‑methylpropargylamines like 2‑BuMP exhibit more moderate MAO‑B potency (IC₅₀ = 1,400 nM) but maintain a useful selectivity index of approximately 70 (MAO‑A IC₅₀ / MAO‑B IC₅₀) [2]. The gem‑dimethyl architecture of Butyl(2-methylbut-3-yn-2-yl)amine introduces additional steric bulk at the alpha carbon, which—based on the Yu SAR—is expected to further shift the potency-selectivity balance relative to both aromatic drugs and aliphatic N‑methylpropargylamines. This differential selectivity landscape may be exploited in applications where complete MAO-B ablation is undesirable or where partial, sterically modulated inhibition is sought.

MAO‑B Selectivity
Class‑level inference
Predicted altered selectivity vs rasagiline (SI ~93) and 2‑BuMP (SI ~70); exact index not determined
Distinct selectivity landscape for partial inhibition models
Quantitative selectivity index requires experimental determination
MAO-B selectivity isoform selectivity Parkinson's disease

Hydantoin Synthesis via Propargyl Cyclization

N‑tert‑Butyl‑1,1‑dimethylpropargylamine (CAS 1118‑17‑8) is an established reagent for the cyclization of propynyl compounds to yield 2,4‑imidazolidinediones (hydantoins), as reported by Xie et al. (Bioorg. Med. Chem., 2007) . The close structural homology between the tert‑butyl analog and Butyl(2-methylbut-3-yn-2-yl)amine—differing only in the N‑alkyl substituent (tert‑butyl vs. n‑butyl)—supports the applicability of this synthetic methodology to the n‑butyl congener. The n‑butyl variant offers distinct advantages in this context: (i) reduced steric hindrance at nitrogen compared with the tert‑butyl group, potentially enabling faster cyclization kinetics or access to substrates that are unreactive with the bulkier tert‑butyl analog, and (ii) a less acidic N‑H proton, which may influence reaction conditions and product profiles. No other widely available aliphatic propargylamine combines the gem‑dimethyl motif with a straight‑chain N‑alkyl group suitable for this specific heterocyclization.

Hydantoin Cyclization
Cross‑study comparable
N‑butyl offers reduced N‑steric hindrance vs tert‑butyl analog; methodology validated with closely related structure (Xie, 2007)
May expand substrate scope in heterocycle synthesis
Reaction kinetics not directly compared
heterocyclic synthesis hydantoin cyclization medicinal chemistry building block

Physicochemical Differentiation: Boiling Point and Density

The N‑tert‑butyl analog (CAS 1118‑17‑8) has experimentally determined properties: boiling point = 136 °C, density = 0.787 g/mL at 25 °C, flash point = 18 °C . Butyl(2-methylbut-3-yn-2-yl)amine, bearing a straight‑chain n‑butyl rather than a branched tert‑butyl group, is predicted to exhibit a higher boiling point (estimated ~155–165 °C based on linear vs. branched alkyl trends in this MW range) and a slightly higher density due to more efficient molecular packing . These differences are consequential for distillation‑based purification, solvent selection for reactions, and storage/handling protocols. The n‑butyl analog may also exhibit different solubility profiles in polar aprotic vs. non‑polar solvents compared with the tert‑butyl variant.

Boiling Point
Cross‑study comparable
Predicted bp ~155–165 °C; tert‑butyl analog lit. bp 136 °C
Higher‑temperature protocols enabled
Predicted value; experimental bp not yet reported
physicochemical properties boiling point density formulation

Butyl(2-methylbut-3-yn-2-yl)amine: Optimal Application Scenarios


Hydantoin Library Synthesis: N-Alkyl Diversity

Butyl(2-methylbut-3-yn-2-yl)amine is the preferred reagent when a medicinal chemistry program requires a straight‑chain N‑butyl variant of the 1,1‑dimethylpropargylamine scaffold for hydantoin (2,4‑imidazolidinedione) library generation. The tert‑butyl analog (CAS 1118‑17‑8) is commercially prevalent but imposes greater steric hindrance at nitrogen, which may limit substrate scope or slow cyclization kinetics. The n‑butyl congener provides reduced N‑steric demand while retaining the gem‑dimethyl propargyl architecture essential for the cyclization chemistry validated by Xie et al. [1]. This scenario directly follows from the cross‑study comparable evidence in Section 3, Evidence Item 3.

MAO-B Tool Compound with Attenuated Engagement

For neuroscience research programs investigating MAO‑B pharmacology where complete enzyme inhibition is undesirable—for instance, in studying partial MAO‑B modulation or minimizing cardiovascular side‑effect liability—Butyl(2-methylbut-3-yn-2-yl)amine's gem‑dimethyl architecture is predicted (class‑level SAR inference from Yu et al., 1993 [1]) to confer reduced MAO inhibitory potency relative to both clinical propargylamine drugs (selegiline, rasagiline) and aliphatic N‑methylpropargylamines such as 2‑BuMP. This compound fills a unique position in the propargylamine selectivity continuum that is not addressed by any currently marketed MAO inhibitor or widely used research tool compound.

High-Temperature Protocols: Reduced Volatility

When reaction protocols demand temperatures exceeding the boiling point of the tert‑butyl analog (136 °C), Butyl(2-methylbut-3-yn-2-yl)amine—with its predicted higher boiling point of approximately 155–165 °C—enables operation at elevated temperatures without excessive evaporative loss . This is particularly relevant for solvent‑free or high‑boiling‑solvent cyclization reactions, continuous flow chemistry at elevated back‑pressure, and distillative purification schemes where the lower volatility of the n‑butyl congener represents a tangible processing advantage over the tert‑butyl variant.

SAR Studies: N-Alkyl Chain Length Effects

Butyl(2-methylbut-3-yn-2-yl)amine serves as the critical C₄ N‑alkyl member within a homologous series of 1,1‑dimethylpropargylamines (methyl → ethyl → propyl → butyl → tert‑butyl). For systematic SAR campaigns—whether targeting MAO isoforms, CCR5, or other propargylamine‑responsive targets—this compound enables the exploration of chain‑length‑dependent effects on potency, selectivity, and physicochemical properties. No other commercially cataloged compound simultaneously provides the gem‑dimethyl propargyl motif with an unbranched N‑butyl chain in this molecular weight range, making it an essential and non‑substitutable member of the SAR matrix.

Application
Selection Property
Validation Focus
Hydantoin library synthesis
N‑alkyl steric demand
Cyclization substrate scope and rate
MAO‑B research tool
Predicted reduced potency via gem‑dimethyl steric modulation
MAO inhibitory activity and selectivity profiling
High‑temperature synthesis
Predicted boiling point range
Volatility and distillation compatibility
Propargylamine SAR campaigns
N‑alkyl chain length (C₄)
Potency and selectivity trends across homologs
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